molecular formula C18H19N3O4 B7548759 N-(1H-indazol-3-ylmethyl)-3,4,5-trimethoxybenzamide

N-(1H-indazol-3-ylmethyl)-3,4,5-trimethoxybenzamide

Cat. No. B7548759
M. Wt: 341.4 g/mol
InChI Key: JMLNHGDYSJEZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1H-indazol-3-ylmethyl)-3,4,5-trimethoxybenzamide” is a compound that contains an indazole core. Indazoles are a type of nitrogen-containing heterocyclic compound, which are important building blocks for many bioactive natural products and commercially available drugs . They have a bicyclic ring structure made up of a pyrazole ring and a benzene ring .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The specific tautomeric form of “N-(1H-indazol-3-ylmethyl)-3,4,5-trimethoxybenzamide” would depend on the specific conditions and environment.


Chemical Reactions Analysis

The chemical reactions involving “N-(1H-indazol-3-ylmethyl)-3,4,5-trimethoxybenzamide” would depend on the specific substituents and functional groups present in the molecule. Indazole derivatives can participate in a variety of chemical reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-indazol-3-ylmethyl)-3,4,5-trimethoxybenzamide” would depend on its specific structure. For example, its molecular weight can be calculated based on its molecular formula .

Mechanism of Action

The mechanism of action of “N-(1H-indazol-3-ylmethyl)-3,4,5-trimethoxybenzamide” would depend on its specific biological target. Indazole derivatives have been found to exhibit a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Future Directions

The future research directions for “N-(1H-indazol-3-ylmethyl)-3,4,5-trimethoxybenzamide” would depend on its specific biological activity and potential therapeutic applications. Given the wide range of activities exhibited by indazole derivatives, this compound could be a promising candidate for further study in medicinal chemistry .

properties

IUPAC Name

N-(2H-indazol-3-ylmethyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-23-15-8-11(9-16(24-2)17(15)25-3)18(22)19-10-14-12-6-4-5-7-13(12)20-21-14/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLNHGDYSJEZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(1H-Indazol-3-ylmethyl)-3,4,5-trimethoxybenzamide

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